molecular formula C19H22N2O2 B5677670 1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine CAS No. 314284-28-1

1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine

Cat. No. B5677670
CAS RN: 314284-28-1
M. Wt: 310.4 g/mol
InChI Key: UNIISDZWUBWXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential use in medicinal chemistry. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The exact mechanism of action of 1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine is not fully understood. However, it is thought to act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it a promising target for the development of new antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have antipsychotic effects, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine is its high potency and selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are many potential future directions for research on 1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine. Some of these include:
1. Further elucidation of the compound's mechanism of action, including its effects on other serotonin receptors and neurotransmitter systems.
2. Development of new analogs with improved pharmacokinetic properties and selectivity for the 5-HT1A receptor.
3. Investigation of the compound's potential use in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and Alzheimer's disease.
4. Study of the compound's effects on neurogenesis and neuronal plasticity, which could have implications for the treatment of depression and other mood disorders.
5. Exploration of the compound's potential use as a research tool for studying the role of the 5-HT1A receptor in various physiological and pathological conditions.
In conclusion, 1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine is a promising compound with a variety of potential applications in medicinal chemistry. Its high potency and selectivity for the 5-HT1A receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Further research is needed to fully elucidate the compound's mechanism of action and explore its potential use in the treatment of various psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine involves the reaction of 4-methoxyphenylacetic acid with phenylpiperazine in the presence of a dehydrating agent. This reaction results in the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine has been extensively studied for its potential use in medicinal chemistry. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. Some of the potential applications of this compound include its use as an antidepressant, anxiolytic, and antipsychotic agent.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIISDZWUBWXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195905
Record name Ethanone, 2-(4-methoxyphenyl)-1-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone

CAS RN

314284-28-1
Record name Ethanone, 2-(4-methoxyphenyl)-1-(4-phenyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314284-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(4-methoxyphenyl)-1-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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